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The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug

conjugates (ADCs) that profoundly influences their efficacy and safety. For trans-cyclooctene

(TCO)-modified ADCs (TCO-ADCs), which utilize bioorthogonal click chemistry for drug

conjugation, accurate DAR determination is paramount for ensuring product consistency and

therapeutic performance. This guide provides a comparative overview of the most common

analytical techniques for measuring the DAR of TCO-ADCs, complete with experimental

protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most

appropriate method for their needs.

Comparison of Analytical Techniques for DAR
Determination
Several analytical methods are employed to determine the DAR of ADCs, each with its own set

of advantages and limitations. The choice of technique often depends on the specific

characteristics of the ADC, including the nature of the linker and the physicochemical

properties of the conjugated payload. The table below summarizes the key features of four

widely used methods.
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Technique Principle Advantages
Disadvantag

es

Typical

Throughput

Instrumentati

on

Hydrophobic

Interaction

Chromatogra

phy (HIC)-

HPLC

Separates

ADC species

based on

differences in

hydrophobicit

y. The

addition of

drug

molecules

increases the

hydrophobicit

y of the

antibody.

Robust and

reproducible,

considered

the "gold

standard" for

cysteine-

linked ADCs.

Provides

information

on drug load

distribution.

Nondenaturin

g conditions

preserve the

ADC's

integrity.[1][2]

Not all ADC

species may

be fully

resolved.

Mobile

phases are

not directly

compatible

with mass

spectrometry.

May not be

suitable for

highly

heterogeneou

s (e.g.,

lysine-linked)

ADCs.[3]

Medium

HPLC/UHPL

C system

with a UV

detector

Reversed-

Phase (RP)-

HPLC

Separates

ADC

components

(light and

heavy chains

after

reduction)

based on

their polarity.

High

resolution

and

compatible

with mass

spectrometry.

[4] Can

provide

information

on the

distribution of

drugs on the

light and

heavy chains.

Denaturing

conditions

can lead to

loss of

structural

information.

[5] May not

be suitable

for intact ADC

analysis due

to potential

for

aggregation

and poor

recovery.

High

HPLC/UHPL

C system

with a UV or

MS detector
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Liquid

Chromatogra

phy-Mass

Spectrometry

(LC-MS)

Separates

the ADC or its

subunits by

LC and

determines

their mass-to-

charge ratio

by MS,

allowing for

direct

calculation of

the DAR.

Provides

accurate

mass

measurement

s and can

identify

different

drug-loaded

species.[6][7]

High

sensitivity

and

specificity.

Can be used

for both intact

and reduced

ADCs.

Ionization

efficiency can

vary between

different

drug-loaded

species,

potentially

affecting

quantitation.

[8] Complex

data analysis.

Higher

instrumentati

on cost.

Medium to

High

LC system

coupled to a

mass

spectrometer

(e.g., Q-TOF,

Orbitrap)

UV-Vis

Spectrophoto

metry

Measures the

absorbance

of the ADC at

two different

wavelengths

(typically 280

nm for the

antibody and

a specific

wavelength

for the drug)

to calculate

the

concentration

s of each

component.

[9][10][11]

Simple, rapid,

and requires

minimal

sample

preparation.

[11][12]

Provides only

an average

DAR and no

information

on drug

distribution.

[8] Accuracy

can be

affected by

the presence

of free drug

or interfering

substances.

[4] Requires

that the drug

and antibody

have distinct

absorbance

maxima.[13]

High

UV-Vis

spectrophoto

meter
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Quantitative Data Comparison
The following table presents representative DAR values for a cysteine-linked ADC

(trastuzumab-MMAE) determined by HIC-UV/Vis, RPLC-MS (QToF and Orbitrap), and MALDI-

TOF-MS. While this data is not for a TCO-ADC, it provides a valuable comparison of the results

that can be obtained with different techniques. It is important to note that results for TCO-ADCs

may vary based on the specific linker and payload.

Sample HIC-UV/Vis
RPLC-MS

(QToF)

RPLC-MS

(Orbitrap)
MALDI-TOF-MS

ADC DAR 2 2.0 2.1 2.1 2.0

ADC DAR 4 3.9 4.1 4.1 4.0

ADC DAR 6 5.7 5.9 5.9 5.8

ADC DAR 8 7.4 7.6 7.6 7.5

Data adapted from Källsten, M., et al. (2018). Analyst, 143(20), 4967-4975. The study used

cysteine-linked trastuzumab-MMAE ADCs.

Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.

Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To separate and quantify the different drug-loaded species of a TCO-ADC based on

their hydrophobicity to determine the average DAR and drug load distribution.

Workflow:
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Sample & Mobile Phase Preparation

HIC-HPLC Analysis Data Analysis

Prepare Mobile Phase A
(High Salt Buffer)

Equilibrate HIC ColumnPrepare Mobile Phase B
(Low Salt Buffer)

Dilute TCO-ADC Sample

Inject Sample Gradient Elution
(Decreasing Salt Concentration) UV Detection (280 nm) Integrate Peak Areas Calculate Weighted Average DAR

Click to download full resolution via product page

HIC-HPLC Workflow for DAR Determination

Materials:

TCO-ADC sample

HIC column (e.g., TSKgel Butyl-NPR)

Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol

HPLC system with a UV detector

Procedure:

Sample Preparation: Dilute the TCO-ADC sample to a concentration of 1 mg/mL in Mobile

Phase A.
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HPLC Setup:

Equilibrate the HIC column with 100% Mobile Phase A.

Set the flow rate to 0.5-1.0 mL/min.

Set the column temperature to 25 °C.

Set the UV detector to monitor absorbance at 280 nm.

Injection and Elution:

Inject 10-20 µL of the prepared sample.

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30

minutes to elute the ADC species.

Data Analysis:

Integrate the peak areas of the different drug-loaded species in the chromatogram.

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area

of species * Number of drugs on species) / 100

Reversed-Phase (RP)-HPLC
Objective: To separate the light and heavy chains of a reduced TCO-ADC to determine the

DAR.

Workflow:
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Sample Preparation

RP-HPLC Analysis
Data Analysis

Reduce TCO-ADC
(e.g., with DTT)

Inject Reduced SampleEquilibrate RP Column Gradient Elution
(Increasing Organic Solvent) UV Detection (280 nm) Integrate Peak Areas of

Light and Heavy Chains Calculate Weighted Average DAR

Click to download full resolution via product page

RP-HPLC Workflow for DAR Determination

Materials:

TCO-ADC sample

Reducing agent (e.g., Dithiothreitol - DTT)

RP column (e.g., C4 or C8)

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% TFA in acetonitrile

HPLC system with a UV detector

Procedure:

Sample Preparation:

To 100 µg of TCO-ADC, add DTT to a final concentration of 10 mM.
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Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.

HPLC Setup:

Equilibrate the RP column with a mixture of Mobile Phase A and B (e.g., 95:5).

Set the flow rate to 0.5-1.0 mL/min.

Set the column temperature to 60-80 °C.

Set the UV detector to monitor absorbance at 280 nm.

Injection and Elution:

Inject the reduced sample.

Apply a linear gradient to increase the percentage of Mobile Phase B to elute the light and

heavy chains.

Data Analysis:

Integrate the peak areas of the unconjugated and conjugated light and heavy chains.

Calculate the weighted average DAR based on the relative peak areas and the number of

drugs on each chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the accurate mass of the intact TCO-ADC or its subunits to calculate

the DAR.

Workflow:
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Sample Preparation
LC-MS Analysis Data Analysis

Prepare Intact or
Reduced TCO-ADC

LC Separation
(RP or SEC) Electrospray Ionization (ESI) Mass Analysis

(e.g., TOF, Orbitrap) Deconvolution of Mass Spectra Identify Drug-Loaded Species Calculate Average DAR

Click to download full resolution via product page

LC-MS Workflow for DAR Determination

Materials:

TCO-ADC sample

LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Appropriate LC column (e.g., RP for reduced, SEC for intact)

MS-compatible mobile phases (e.g., containing formic acid)

Procedure:

Sample Preparation: Prepare the TCO-ADC sample for either intact or reduced analysis as

described in the RP-HPLC protocol.

LC-MS Setup:

Equilibrate the LC column.

Set up the LC gradient.

Optimize the mass spectrometer source parameters (e.g., capillary voltage, source

temperature).

Injection and Analysis:

Inject the sample.
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Acquire the mass spectral data over the elution profile.

Data Analysis:

Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC

species.

Identify the peaks corresponding to the antibody with different numbers of conjugated

drugs.

Calculate the average DAR based on the relative abundance of each species.

UV-Vis Spectrophotometry
Objective: To determine the average DAR by measuring the absorbance of the TCO-ADC at

two wavelengths.

Workflow:

Sample Preparation

Absorbance Measurement

Data Analysis
Determine Extinction Coefficients

of Antibody and Drug

Calculate Concentrations of
Antibody and Drug

Prepare TCO-ADC Solution
Measure Absorbance at
280 nm and Drug λmax

Calculate Average DAR

Click to download full resolution via product page

UV-Vis Spectrophotometry Workflow for DAR Determination

Materials:

TCO-ADC sample
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UV-Vis spectrophotometer

Quartz cuvettes

Buffer (e.g., PBS)

Procedure:

Determine Extinction Coefficients:

Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody

and the free drug at 280 nm and the wavelength of maximum absorbance for the drug

(λmax).

Sample Preparation:

Prepare a solution of the TCO-ADC in a suitable buffer.

Absorbance Measurement:

Measure the absorbance of the TCO-ADC solution at 280 nm (A280) and at the λmax of

the drug.

Data Analysis:

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and

simultaneous equations: A280 = εAb,280 * CAb + εDrug,280 * CDrug Aλmax = εAb,λmax *

CAb + εDrug,λmax * CDrug

Calculate the average DAR: DAR = CDrug / CAb

Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality

control of TCO-ADCs. This guide has provided a comparative overview of four commonly used

analytical techniques: HIC-HPLC, RP-HPLC, LC-MS, and UV-Vis spectrophotometry. The

choice of the most suitable method will depend on the specific requirements of the analysis,

including the need for information on drug distribution, the desired throughput, and the
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available instrumentation. For a comprehensive characterization of TCO-ADCs, a combination

of orthogonal methods is often recommended to ensure the accuracy and reliability of the DAR

values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates
[jstage.jst.go.jp]

3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments
[experiments.springernature.com]

4. pubs.acs.org [pubs.acs.org]

5. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of
analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing)
DOI:10.1039/C8AN01178H [pubs.rsc.org]

6. lcms.cz [lcms.cz]

7. pharmiweb.com [pharmiweb.com]

8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction
Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer
Nature Experiments [experiments.springernature.com]

9. sciex.com [sciex.com]

10. agilent.com [agilent.com]

11. agilent.com [agilent.com]

12. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis |
Separation Science [sepscience.com]

13. sciex.com [sciex.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15575045?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23913153/
https://pubmed.ncbi.nlm.nih.gov/23913153/
https://www.jstage.jst.go.jp/article/cpb/69/10/69_c21-00258/_html/-char/en
https://www.jstage.jst.go.jp/article/cpb/69/10/69_c21-00258/_html/-char/en
https://experiments.springernature.com/articles/10.1007/978-1-62703-541-5_16
https://experiments.springernature.com/articles/10.1007/978-1-62703-541-5_16
https://pubs.acs.org/doi/10.1021/acs.oprd.6b00072
https://pubs.rsc.org/en/content/articlehtml/2018/an/c8an01178h
https://pubs.rsc.org/en/content/articlehtml/2018/an/c8an01178h
https://pubs.rsc.org/en/content/articlehtml/2018/an/c8an01178h
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/5991_7366_EN_c6d8e05639/5991-7366EN.pdf
https://www.pharmiweb.com/article/drug-to-antibody-ratio-analysis-methods
https://experiments.springernature.com/articles/10.1007/978-1-62703-541-5_17
https://experiments.springernature.com/articles/10.1007/978-1-62703-541-5_17
https://experiments.springernature.com/articles/10.1007/978-1-62703-541-5_17
https://sciex.com/tech-notes/pharma/bioanalysis-pk/comprehensive-lc-ms-workflows-for-antibody-drug-conjugate-adc-analysis
https://www.agilent.com/cs/library/brochures/5991-6291EN.pdf
https://www.agilent.com/cs/library/applications/5991-7192EN.pdf
https://www.sepscience.com/comprehensive-lc-ms-workflows-for-antibody-drug-conjugate-adc-analysis-12136
https://www.sepscience.com/comprehensive-lc-ms-workflows-for-antibody-drug-conjugate-adc-analysis-12136
https://sciex.com/tech-notes/biopharma/a-streamlined-workflow-for-the-determination-of-the-drug-to-anti
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Determining the Drug-to-Antibody Ratio (DAR) of TCO-
ADCs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575045#determining-the-drug-to-antibody-ratio-
dar-of-tco-adcs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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